ミリスチン酸2-ヒドロキシエチル

概要

説明

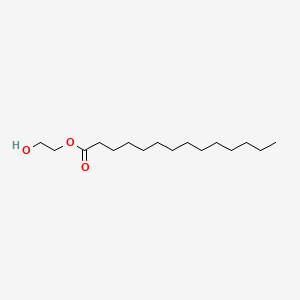

2-Hydroxyethyl myristate, also known as 2-Hydroxyethyl myristate, is a useful research compound. Its molecular formula is C16H32O3 and its molecular weight is 272.42 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Hydroxyethyl myristate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxyethyl myristate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyethyl myristate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品用途

ミリスチン酸2-ヒドロキシエチルは、抗炎症剤および抗がん剤の開発に潜在的な可能性があります . DNAの転写、細胞生存、およびサイトカイン産生を制御するタンパク質複合体であるNFkBとの強い相互作用は、これらの経路を調節する治療法の開発における有用性を示唆しています。

材料科学

この化合物は、ポリマー封入顔料の合成に使用されます . これらの顔料は、繊維インクに適用され、優れた耐色性と安定性を提供します。 封入プロセスにより、さまざまな材料の色が耐久性と鮮やかさを増します。

繊維産業

ミリスチン酸2-ヒドロキシエチルは、高効率パッド染色やインクジェット印刷などの高度な繊維印刷技術に用いられます . これらの方法は、エネルギーと水の消費量が少なく、環境にやさしく、化合物の特性が印刷プロセスの品質と効率に貢献しています。

環境科学

この化合物は、乳化重合における役割により、環境にやさしい染料と顔料の開発につながる可能性があります . これらは、伝統的に大量の水を消費し、大量の排水が発生する繊維染色や印刷の環境への影響を軽減するために不可欠です。

作用機序

Target of Action

2-Hydroxyethyl myristate, also known as Ethylene Glycol Monomyristate, is a fatty acid ester derived from myristic acid and ethylene glycol . It has a strong interaction potential with NFkB , a key regulator of inflammation and cellular stress responses . NFkB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

It is suggested that it interacts with nfkb, potentially modulating inflammation and cellular stress responses . This interaction could influence the activity of NFkB, thereby affecting the expression of genes involved in inflammation and stress responses .

Biochemical Pathways

The biochemical pathways affected by 2-Hydroxyethyl myristate are likely related to its interaction with NFkB . NFkB is involved in multiple signaling pathways, including those related to inflammation, immunity, cell proliferation, and apoptosis . By interacting with NFkB, 2-Hydroxyethyl myristate could potentially influence these pathways, although the specific effects would depend on the context of the cellular environment .

Result of Action

The molecular and cellular effects of 2-Hydroxyethyl myristate’s action are likely to be diverse, given its potential to interact with NFkB and influence multiple signaling pathways . These effects could include changes in gene expression, modulation of inflammatory responses, and alterations in cell proliferation and survival . The specific effects would likely depend on the cellular context and the presence of other signaling molecules .

Action Environment

The action, efficacy, and stability of 2-Hydroxyethyl myristate could be influenced by various environmental factors. These could include the presence of other molecules that interact with NFkB, the cellular context, and the physiological state of the organism

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-Hydroxyethyl myristate plays a significant role in biochemical reactions, particularly in the context of its interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This interaction suggests its potential use in the development of anti-inflammatory and anticancer drugs . The compound interacts with enzymes such as N-myristoyltransferase, which catalyzes the attachment of myristate to the N-terminal glycine residue of target proteins . This post-translational modification is crucial for the proper localization and function of these proteins.

Cellular Effects

2-Hydroxyethyl myristate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of protein kinase A (PKA) by facilitating its association with the plasma membrane . This association is essential for the regulation of neuronal functions and the modulation of AMPA receptors at synapses. Additionally, the compound’s interaction with NF-κB can modulate inflammatory responses and potentially inhibit cancer cell proliferation .

Molecular Mechanism

At the molecular level, 2-Hydroxyethyl myristate exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s myristoylation process involves the attachment of a myristate group to the N-terminal glycine of target proteins, which is catalyzed by N-myristoyltransferase . This modification enhances the protein’s membrane-binding affinity and influences its localization and function. Furthermore, 2-Hydroxyethyl myristate’s interaction with NF-κB can inhibit its activation, thereby reducing the expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxyethyl myristate can change over time due to its stability and degradation. Studies have shown that esterification of compounds like lutein with myristate can enhance their stability against heat and UV light This suggests that 2-Hydroxyethyl myristate may exhibit similar stability properties, making it a suitable candidate for long-term studies

Dosage Effects in Animal Models

The effects of 2-Hydroxyethyl myristate can vary with different dosages in animal models. While specific studies on this compound are limited, general principles of drug metabolism and toxicity can be applied. Higher doses of similar compounds may lead to toxic or adverse effects, while lower doses may be effective in modulating specific biochemical pathways . It is essential to conduct dose-response studies to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Hydroxyethyl myristate is involved in metabolic pathways related to lipid metabolism and protein modification. The compound’s myristoylation process, catalyzed by N-myristoyltransferase, is a key metabolic pathway that influences protein localization and function . Additionally, its interaction with NF-κB can impact metabolic flux and the levels of metabolites involved in inflammatory responses .

Transport and Distribution

Within cells and tissues, 2-Hydroxyethyl myristate is transported and distributed through interactions with transporters and binding proteins. The compound’s myristoylation enhances its membrane-binding affinity, facilitating its localization to specific cellular compartments . This localization is crucial for its biological activity and interaction with target proteins.

Subcellular Localization

2-Hydroxyethyl myristate’s subcellular localization is influenced by its myristoylation, which directs it to specific compartments such as the plasma membrane . This localization is essential for its activity and function, as it allows the compound to interact with membrane-bound proteins and modulate their activity. Additionally, post-translational modifications such as myristoylation play a critical role in targeting the compound to specific organelles .

特性

IUPAC Name |

2-hydroxyethyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFWOTZXBYVPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-89-1 | |

| Record name | Polyethylene glycol monomyristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90944767 | |

| Record name | 2-Hydroxyethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22122-18-5 | |

| Record name | Tetradecanoic acid, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22122-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycol myristate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-hydroxyethyl myristate influence the morphology of its Langmuir monolayers compared to n-tetradecanoyl N-ethanolamide (NHEA-14)?

A1: Both 2-hydroxyethyl myristate and NHEA-14 are amphiphiles with identical chain lengths (14 carbons) but differ in their head groups. This difference significantly impacts their behavior at the air-water interface. Research using a film balance and Brewster angle microscopy (BAM) revealed that at 10°C, both form domains after undergoing a first-order liquid expanded (LE) to liquid condensed (LC) phase transition [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-{isobutyl[(4-Methoxyphenyl)sulfonyl]amino}propyl]carbamate](/img/structure/B1217511.png)

![1,3,3-Trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene;2,4,4-trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B1217526.png)